molecular formula C26H34N4O2S2 B2945559 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 946317-06-2

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2945559
CAS RN: 946317-06-2
M. Wt: 498.7
InChI Key: ZUROSIYCHLPGNI-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C26H34N4O2S2 and its molecular weight is 498.7. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Molecular Probes in Biological Studies

The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide" and its derivatives have significant applications in scientific research, particularly in the development of fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence due to an intramolecular charge transfer mechanism. This property is valuable for creating ultrasensitive fluorescent molecular probes to investigate various biological events and processes. The long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts of these fluorophores make them ideal for detailed biological studies, enabling researchers to monitor and understand complex biological systems with high sensitivity and specificity (Diwu et al., 1997).

Heterocyclic Compound Synthesis

In another research application, this class of compounds is utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The reaction of amines with specific sulfonamides can lead to the formation of various heterocyclic structures, offering a broad range of biological activities. This synthetic versatility is essential for developing new pharmaceuticals and exploring the biological roles of these complex molecules. The ability to synthesize these compounds efficiently opens up new avenues for drug discovery and development, particularly in the search for novel therapeutic agents (Rozentsveig et al., 2013).

Tautomeric Behavior and Molecular Conformation Studies

The tautomeric behavior and molecular conformation of sulfonamide derivatives, including those similar to the compound , are of significant interest in bioorganic and medicinal chemistry. Understanding the tautomeric forms and molecular conformations of these compounds is crucial as they directly impact their pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, are employed to identify the tautomeric forms of these molecules, which is vital for designing drugs with optimal efficacy and reduced side effects (Erturk et al., 2016).

Metal Complexes and Antibacterial Agents

Sulfonamide-derived compounds, including those similar to "N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-5-ethylthiophene-2-sulfonamide," form the basis for synthesizing various metal complexes. These complexes have been studied for their potential antibacterial and antifungal activities. The ability of these compounds to form stable metal complexes adds another layer of functionality, making them useful in a range of applications, from medicinal chemistry to materials science. Their biological activity against various bacterial and fungal strains highlights their potential as therapeutic agents (Chohan & Shad, 2011).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2S2/c1-4-24-14-15-26(33-24)34(31,32)27-20-25(21-10-12-22(13-11-21)28(2)3)30-18-16-29(17-19-30)23-8-6-5-7-9-23/h5-15,25,27H,4,16-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUROSIYCHLPGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-ethylthiophene-2-sulfonamide

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